
3-(Chloromethyl)cyclopent-2-enone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)cyclopent-2-enone is an organic compound characterized by a cyclopent-2-enone ring with a chloromethyl substituent at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)cyclopent-2-enone can be achieved through several methods. One common approach involves the chloromethylation of cyclopent-2-enone. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions: 3-(Chloromethyl)cyclopent-2-enone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones under appropriate conditions.
Reduction: Reduction of the enone moiety can yield cyclopentanol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is typical.
Major Products Formed:
Nucleophilic Substitution: Substituted cyclopent-2-enones.
Oxidation: Cyclopent-2-enone carboxylic acids or diketones.
Reduction: Cyclopentanol derivatives.
科学研究应用
3-(Chloromethyl)cyclopent-2-enone has diverse applications in scientific research:
作用机制
The mechanism of action of 3-(Chloromethyl)cyclopent-2-enone involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions . The enone moiety can undergo conjugate addition, further expanding its reactivity profile . These interactions are crucial for its biological and chemical activities.
相似化合物的比较
Cyclopent-2-enone: Lacks the chloromethyl group, making it less reactive towards nucleophiles.
3-(Bromomethyl)cyclopent-2-enone: Similar in structure but with a bromomethyl group, which can exhibit different reactivity due to the nature of the leaving group.
Cyclopent-2-enone derivatives: Various derivatives with different substituents at the third position, each exhibiting unique reactivity and applications.
Uniqueness: 3-(Chloromethyl)cyclopent-2-enone is unique due to the presence of the chloromethyl group, which enhances its reactivity and broadens its application scope in synthetic and medicinal chemistry .
属性
分子式 |
C6H7ClO |
|---|---|
分子量 |
130.57 g/mol |
IUPAC 名称 |
3-(chloromethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C6H7ClO/c7-4-5-1-2-6(8)3-5/h3H,1-2,4H2 |
InChI 键 |
IHNSKCGGQFMZGD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C=C1CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12951154.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B12951157.png)
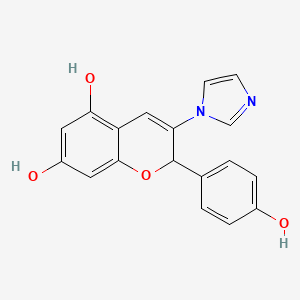
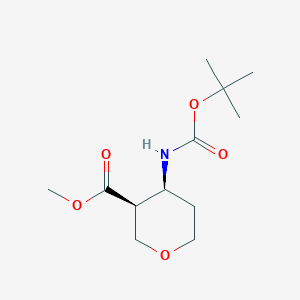

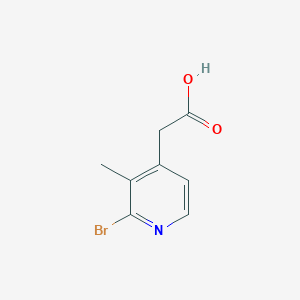
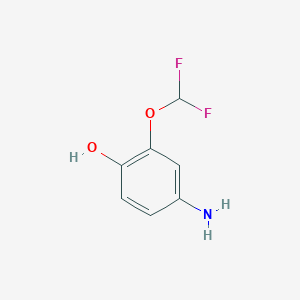
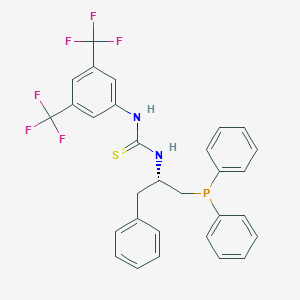
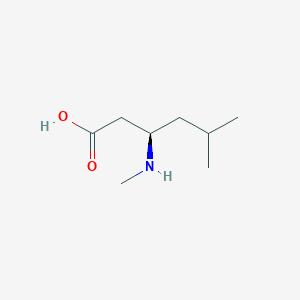
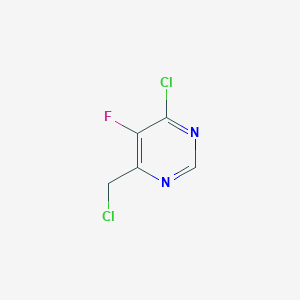
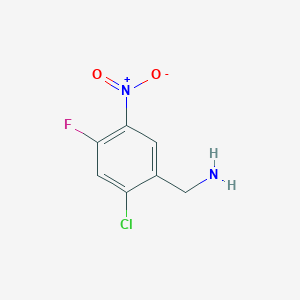
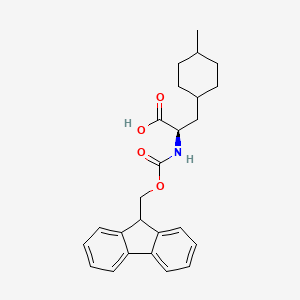
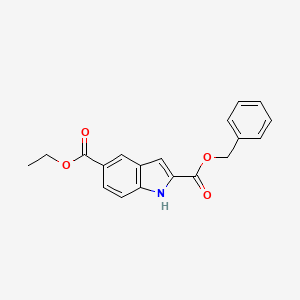
![4-Chloro-8-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12951234.png)
